molecular formula C19H16BrN5 B14520149 2-[(E)-{[2-(4-Bromophenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline CAS No. 62764-10-7

2-[(E)-{[2-(4-Bromophenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline

Cat. No.: B14520149
CAS No.: 62764-10-7
M. Wt: 394.3 g/mol
InChI Key: JCVHWGLVIUSNIC-UHFFFAOYSA-N
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Description

2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with the chemical formula C₁₉H₁₆BrN₅. This compound is part of a group of stereoisomers and is known for its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety . It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with aniline under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine, and other halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of a bromophenyl group and a hydrazinylidene moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62764-10-7

Molecular Formula

C19H16BrN5

Molecular Weight

394.3 g/mol

IUPAC Name

N-(2-aminophenyl)imino-N'-(4-bromoanilino)benzenecarboximidamide

InChI

InChI=1S/C19H16BrN5/c20-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)21/h1-13,22H,21H2

InChI Key

JCVHWGLVIUSNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Br)N=NC3=CC=CC=C3N

Origin of Product

United States

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